molecular formula C19H17N3O4 B2451076 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one CAS No. 899950-54-0

3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one

Cat. No.: B2451076
CAS No.: 899950-54-0
M. Wt: 351.362
InChI Key: NKMTXJSSISVLSA-UHFFFAOYSA-N
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Description

3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one is a useful research compound. Its molecular formula is C19H17N3O4 and its molecular weight is 351.362. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

The synthesis of novel 1,3,5-trisubstituted 2-pyrazoline derivatives, which include moieties similar to the compound , has shown remarkable antitumor activity. Notably, derivatives containing thiophene and benzodioxol moieties have been identified as potential antitumor agents. These compounds have demonstrated significant activity against leukemia, renal cancer, and prostate cancer cell lines, indicating the potential of related compounds in cancer therapy (Insuasty et al., 2012).

Antimicrobial Properties

Research into the antimicrobial activity of synthesized pyran derivatives, such as "3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile," has shown favorable results. These compounds have exhibited potent antimicrobial activities comparable to reference antimicrobial agents. Molecular docking analysis further supports their potential as bactericidal and fungicidal agents (Okasha et al., 2022).

Synthesis Methodologies

Studies on the synthesis of related compounds provide insights into potential applications of "3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(2-methoxyphenyl)pyrazin-2(1H)-one" in medicinal chemistry. For instance, one-step synthesis methodologies for substituted 2-aminobenzo[b]pyrans highlight the chemical versatility and potential for producing derivatives with tailored biological activities (Shestopalov et al., 2003).

Exploration of Derivatives for Biological Activities

The exploration of derivatives, such as pyrazoline and 1,2,4-triazole derivatives, underscores the strategic significance of these compounds in medicinal and agricultural chemistry. These derivatives have shown a broad spectrum of biological activities, including fungicidal and insecticidal properties. The introduction of 1,2,4-triazole and pyrazole fragments into new substances allows for significant pharmacological potential, indicating the relevance of studying "3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(2-methoxyphenyl)pyrazin-2(1H)-one" and its derivatives (Fedotov et al., 2022).

Future Directions

Future research could focus on further optimization of this compound to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylamino)-1-(2-methoxyphenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-24-15-5-3-2-4-14(15)22-9-8-20-18(19(22)23)21-11-13-6-7-16-17(10-13)26-12-25-16/h2-10H,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMTXJSSISVLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN=C(C2=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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